![molecular formula C13H20N2O3 B3115342 N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide CAS No. 20939-34-8](/img/structure/B3115342.png)
N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide
Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide, also known as proscaline, is a psychedelic drug belonging to the phenethylamine family. It is a derivative of mescaline and has been used in scientific research to study its mechanism of action and biochemical and physiological effects.
Mechanism of Action
Proscaline works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to an increase in serotonin release and alters the activity of certain brain regions, leading to altered states of consciousness and perceptual changes.
Biochemical and Physiological Effects:
Proscaline has been shown to have a wide range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. It can also lead to changes in mood, perception, and thought processes. These effects are temporary and typically last for several hours.
Advantages and Limitations for Lab Experiments
Proscaline has several advantages for lab experiments, including its ability to induce altered states of consciousness and its potential therapeutic uses. However, it also has several limitations, including the potential for adverse effects and the need for specialized equipment and expertise to handle and administer the drug safely.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide. One direction is to further explore its potential therapeutic uses in treating mental health disorders, such as depression and addiction. Another direction is to study its effects on brain function and neural connectivity, which could provide insights into the neural mechanisms underlying altered states of consciousness. Additionally, further research is needed to understand the long-term effects of N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide use and its potential for addiction or abuse.
Conclusion:
Proscaline is a psychedelic drug with potential therapeutic uses and has been used in scientific research to study altered states of consciousness and its effects on the brain. While it has several advantages for lab experiments, it also has limitations and potential adverse effects. Future research is needed to fully understand its potential therapeutic uses and long-term effects.
Scientific Research Applications
Proscaline has been used in scientific research to study its psychoactive effects on the brain and its potential therapeutic uses. It has been shown to have similar effects to other psychedelic drugs, such as LSD and psilocybin, and has been used in studies to understand the neural mechanisms underlying altered states of consciousness. It has also been studied for its potential therapeutic uses in treating depression, anxiety, and addiction.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-14-9-13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8,14H,6-7,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLURIMYPNLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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